molecular formula C10H13NO2 B556757 (R)-2-Amino-3-(o-tolyl)propanoic acid CAS No. 80126-54-1

(R)-2-Amino-3-(o-tolyl)propanoic acid

Cat. No. B556757
CAS RN: 80126-54-1
M. Wt: 179.22 g/mol
InChI Key: NHBKDLSKDKUGSB-SECBINFHSA-N
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Description

Molecular Structure Analysis

The molecular structure of “®-2-Amino-3-(o-tolyl)propanoic acid” is defined by its molecular formula, C10H13NO2. The InChI code for this compound is 1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 . For a detailed molecular structure, it is recommended to refer to a chemical structure database or software .


Physical And Chemical Properties Analysis

“®-2-Amino-3-(o-tolyl)propanoic acid” is a white to off-white powder or crystals . It has a molecular weight of 179.22 g/mol. The compound should be stored at room temperature . For more detailed physical and chemical properties, it is recommended to refer to a specific chemical properties database or MSDS .

Scientific Research Applications

  • Enzymatic preparation for the construction of Cathepsin inhibitors: Enantiomerically pure (S)-3-amino-3-(o-tolyl)propanoic acid, identified as the preferred form for creating novel β-amino acid derivatives as inhibitors of Cathepsin, was prepared through indirect and direct enzymatic strategies (Forró, Tasnádi, & Fülöp, 2013).

  • Synthesis of an antidiabetic drug candidate: The (S)-amino acid, (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, is a key intermediate needed for the synthesis of an antidiabetic drug candidate. Enzymatic routes for its preparation explored three different methods, achieving high isolated yield and enantiomeric excess (Chen et al., 2011).

  • Enantioselective synthesis of neuroexcitant ATPA: The preparation of both enantiomers of ATPA, an analogue of the neuroexcitant AMPA, was described. The process achieved enantiopure (R)-1 and (S)-1 with e.e.'s in excess of 99% (Pajouhesh et al., 2000).

  • Biocatalytic route to chiral precursors of β-Substituted-γ-Amino Acids: Utilizing commercial lipases as biocatalysts, this study synthesized precursors of β-substituted-γ-amino acids, accepting a range of aliphatic and aromatic 3-substituted-3-cyano-2-(ethoxycarbonyl)propanoic acid ethyl esters without compromising enantioselectivity or yields (Mukherjee & Martínez, 2011).

  • Stereoselective synthesis for GP IIb/IIIa antagonist: Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in synthesizing RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, was efficiently synthesized via a novel procedure (Zhong et al., 1999).

  • Synthesis and evaluation for brain tumor imaging: (R)- and (S)-enantiomers of a specific 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid were synthesized and evaluated using cell uptake assays, biodistribution studies, and micro-positron emission tomography, showing promising properties for brain tumors (McConathy et al., 2010).

  • Indirect ortho functionalization of substituted toluenes: This study developed a highly regioselective olefination of substituted N,N-dimethylbenzylamines, which were then transformed into 3-(2'-tolyl)propanoic acid and its derivatives (Cai et al., 2007).

Safety And Hazards

The safety information for “®-2-Amino-3-(o-tolyl)propanoic acid” indicates that it has the following hazard statements: H302, H315, H319, H335 . This means that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do .

Future Directions

The future directions for the use and study of “®-2-Amino-3-(o-tolyl)propanoic acid” are not available in the retrieved data. The future directions could include its potential applications in various fields such as medicine, biochemistry, materials science, etc., based on its properties and functionalities. For detailed information on the future directions, it is recommended to refer to the latest research literature and patents .

properties

IUPAC Name

(2R)-2-amino-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBKDLSKDKUGSB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313334
Record name 2-Methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(o-tolyl)propanoic acid

CAS RN

80126-54-1
Record name 2-Methyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80126-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Parmeggiani, ST Ahmed… - … synthesis & catalysis, 2016 - Wiley Online Library
A practical and efficient biocatalytic synthesis of aromatic d‐amino acids has been developed, based on the reductive amination of the corresponding α‐keto acids via a recombinant …
Number of citations: 53 onlinelibrary.wiley.com

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